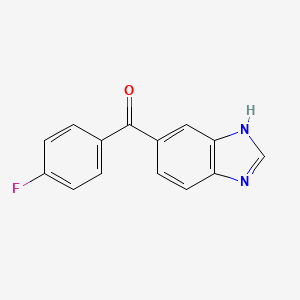

(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone

Description

(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone (CAS: 1515807-30-3, C₁₄H₉FN₂O) is a benzimidazole-derived compound characterized by a ketone group bridging a benzimidazole ring and a 4-fluorophenyl moiety. It is structurally related to flubendazole, a broad-spectrum anthelmintic, and is identified as a key impurity or metabolite in pharmaceutical contexts . Regulatory guidelines monitor its residues in food products, reflecting its significance in safety assessments .

Properties

Molecular Formula |

C14H9FN2O |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

3H-benzimidazol-5-yl-(4-fluorophenyl)methanone |

InChI |

InChI=1S/C14H9FN2O/c15-11-4-1-9(2-5-11)14(18)10-3-6-12-13(7-10)17-8-16-12/h1-8H,(H,16,17) |

InChI Key |

JWCPXLUHKJAEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=CN3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone typically involves the condensation of 4-fluorobenzoyl chloride with 1H-benzimidazole under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic attack of the benzimidazole nitrogen on the carbonyl carbon of the benzoyl chloride. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzimidazole derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted benzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Benzimidazole derivatives with oxidized functional groups.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activities. Specifically, (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

Benzimidazole derivatives, including (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone, have demonstrated antimicrobial properties against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating its potential use as an antimicrobial agent .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Antioxidant | Reduction of oxidative stress | Not specified |

Case Study 1: Anticancer Activity

In a study published in the journal Der Pharma Chemica, researchers synthesized various benzimidazole derivatives, including (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone, and evaluated their anticancer properties against human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone against common bacterial pathogens. The study utilized disc diffusion methods to assess the compound's effectiveness at varying concentrations. Results demonstrated that the compound exhibited a zone of inhibition comparable to standard antibiotics, supporting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is primarily related to its role as an intermediate in the synthesis of flubendazole. Flubendazole exerts its antiparasitic effects by binding to tubulin, inhibiting microtubule formation, and disrupting cellular processes in parasites. The molecular targets and pathways involved include the inhibition of glucose uptake and energy production in parasitic cells, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone

Key Observations :

- Heterocyclic Modifications : ADX47273 replaces benzimidazole with a [1,2,4]-oxadiazole-piperidine system, likely enhancing receptor-binding specificity (e.g., mGluR5 modulation) .

- Aromatic Bulk: CB-13 and EG-018 (naphthalenyl methanones) exhibit extended aromatic systems, which correlate with cannabinoid receptor interactions .

Physicochemical and Regulatory Comparisons

Table 3: Physicochemical and Regulatory Data

Key Trends :

- Lipophilicity : The parent compound’s moderate LogP (~2.1) balances solubility and membrane permeability, whereas CB-13’s high LogP (~5.8) favors lipid-rich tissue distribution .

- Regulatory Scrutiny : The parent compound’s inclusion in food safety guidelines underscores its persistence as a flubendazole metabolite, unlike naphthalenyl derivatives .

Biological Activity

(1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure

The structure of (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone can be represented as follows:

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for various pharmacological effects:

-

Anticancer Activity :

- Studies have shown that benzimidazole derivatives, including (1H-Benzimidazol-5-yl)(4-fluorophenyl)methanone, can inhibit the growth of various cancer cell lines. The mechanism often involves the disruption of microtubule formation, leading to apoptosis in cancer cells.

- A study demonstrated that compounds with a similar structure exhibited significant cytotoxicity against ovarian cancer cells through the activation of apoptotic pathways involving caspase-3 and BAX proteins .

-

Antimicrobial Activity :

- The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at varying concentrations .

- Antifungal activity has also been noted, particularly against strains such as Mycobacterium tuberculosis, suggesting potential applications in treating infections .

-

Mechanisms of Action :

- The biological activity is often attributed to the ability of the benzimidazole moiety to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.